molecular formula C14H19NO4 B14547232 Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate CAS No. 61838-84-4

Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate

Cat. No.: B14547232
CAS No.: 61838-84-4
M. Wt: 265.30 g/mol
InChI Key: CCTLNZQCLUQKJN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate typically involves the alkylation of enolate ions. The enolate ion is generated from ethyl 3-oxobutanoate (ethyl acetoacetate) by treatment with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as 2-methoxybenzyl chloride, to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure, with an ethyl ester and a ketone group.

    Ethyl 3-oxobutanoate: Another ester with a similar backbone but lacking the amino and methoxyphenyl groups.

Uniqueness

Ethyl 2-{[(2-methoxyphenyl)methyl]amino}-3-oxobutanoate is unique due to the presence of the methoxyphenyl and amino groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions and make it suitable for specific applications in research and industry.

Properties

CAS No.

61838-84-4

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl 2-[(2-methoxyphenyl)methylamino]-3-oxobutanoate

InChI

InChI=1S/C14H19NO4/c1-4-19-14(17)13(10(2)16)15-9-11-7-5-6-8-12(11)18-3/h5-8,13,15H,4,9H2,1-3H3

InChI Key

CCTLNZQCLUQKJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)NCC1=CC=CC=C1OC

Origin of Product

United States

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